molecular formula C17H19ClN2 B131244 (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine CAS No. 439858-21-6

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Cat. No.: B131244
CAS No.: 439858-21-6
M. Wt: 286.8 g/mol
InChI Key: UZKBSZSTDQSMDR-KRWDZBQOSA-N
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Description

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is a chiral compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a piperazine ring substituted with a (4-chlorophenyl)(phenyl)methyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediate, (S)-1-((4-chlorophenyl)(phenyl)methyl)amine.

    Formation of Piperazine Ring: The intermediate is then reacted with piperazine under controlled conditions to form the desired product.

A common synthetic route involves the use of palladium-catalyzed amination reactions, which provide high yields and selectivity. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of whole-cell biocatalysts, such as recombinant Escherichia coli, has also been explored for the green and efficient synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects. The exact pathways involved depend on the specific biological context and the receptors targeted .

Comparison with Similar Compounds

Similar Compounds

    ®-1-((4-chlorophenyl)(phenyl)methyl)piperazine: The enantiomer of the compound, which may have different biological activities.

    1-(4-chlorophenyl)piperazine: A simpler derivative with a single aromatic ring.

    1-phenylpiperazine: Another related compound with different substitution patterns.

Uniqueness

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is unique due to its chiral nature and the presence of both phenyl and chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and biological research .

Properties

IUPAC Name

1-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKBSZSTDQSMDR-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196008
Record name Norchlorcyclizine, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439858-21-6
Record name Norchlorcyclizine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439858216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norchlorcyclizine, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORCHLORCYCLIZINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8N1I3GWE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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